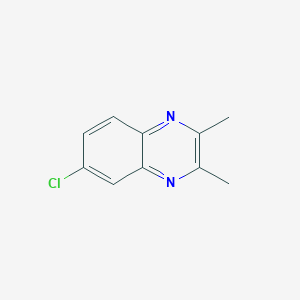

6-Chloro-2,3-dimethylquinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNSWSHYGANWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284716 | |

| Record name | 6-Chloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17911-93-2 | |

| Record name | NSC38597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Contextualizing 6-Chloro-2,3-dimethylquinoxaline

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2,3-dimethylquinoxaline

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with diverse pharmacological activities. The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of a molecule's physicochemical and biological properties. 6-Chloro-2,3-dimethylquinoxaline is a key heterocyclic intermediate, valued as a building block for more complex molecular architectures. The presence of the chloro-substituent at the 6-position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, while the methyl groups at the 2- and 3-positions influence the compound's steric and electronic profile.

This guide provides a comprehensive overview of the core physical properties of 6-Chloro-2,3-dimethylquinoxaline. Understanding these characteristics is a non-negotiable prerequisite for its effective use in a research and development setting, directly impacting experimental design, reaction monitoring, purification strategies, and formulation. The data and protocols herein are presented to empower researchers, scientists, and drug development professionals with the foundational knowledge required for successful application of this versatile compound.

Molecular Identity and Structural Descriptors

The unambiguous identification of a chemical entity is the cornerstone of scientific reproducibility. The following table summarizes the key identifiers for 6-Chloro-2,3-dimethylquinoxaline, derived from standardized chemical nomenclature and computational descriptors.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-2,3-dimethylquinoxaline | [1] |

| CAS Number | 17911-93-2 | [1] |

| Molecular Formula | C₁₀H₉ClN₂ | [1] |

| Molecular Weight | 192.65 g/mol | [1] |

| Canonical SMILES | CC1=C(N=C2C=C(C=CC2=N1)Cl)C | [1] |

| InChI | InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | [1] |

| InChIKey | CNNSWSHYGANWBM-UHFFFAOYSA-N | [1] |

digraph "6-Chloro-2,3-dimethylquinoxaline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0.5,1.299!"]; N2 [label="N", pos="-0.5,1.299!"]; C1 [label="C", pos="1,0!"]; C2 [label="C", pos="-1,0!"]; C3 [label="C", pos="0,0.75!"]; C4 [label="C", pos="0,-0.75!"]; C5 [label="C", pos="1.866,-0.5!"]; C6 [label="C", pos="-1.866,-0.5!"]; C7 [label="C", pos="0.866,-1.25!"]; C8 [label="C", pos="-0.866,-1.25!"]; Cl [label="Cl", pos="0,-2.5!"]; Me1 [label="CH₃", pos="2.732,0!"]; Me2 [label="CH₃", pos="-2.732,0!"];

// Define bonds C3 -- N1; C3 -- N2; C4 -- C1; C4 -- C2; C1 -- C5; C2 -- C6; C5 -- C7; C6 -- C8; C7 -- C8; C8 -- Cl [label="", style=solid]; C5 -- Me1 [label="", style=solid]; C6 -- Me2 [label="", style=solid]; N1 -- C1; N2 -- C2;

// Manually adjust positions for better layout if needed // This is a simplified representation; actual bond angles differ. // For a more accurate depiction, specialized chemical drawing software is used. // The purpose here is a schematic representation. node [shape=none, width=0, height=0, label=""]; p1 [pos="0.25,1.02!"]; p2 [pos="-0.25,1.02!"]; p3 [pos="0.5, -0.375!"]; p4 [pos="-0.5, -0.375!"]; p5 [pos="1.433, -0.875!"]; p6 [pos="-1.433, -0.875!"];

C3 -- p1 [dir=none, style=dashed]; C3 -- p2 [dir=none, style=solid]; C4 -- p3 [dir=none, style=solid]; C4 -- p4 [dir=none, style=dashed]; C1 -- C4 [dir=none, style=solid]; C2 -- C4 [dir=none, style=solid]; C5 -- C1 [dir=none, style=dashed]; C6 -- C2 [dir=none, style=dashed]; C7 -- C5 [dir=none, style=solid]; C8 -- C6 [dir=none, style=solid]; C7 -- C8 [dir=none, style=dashed];

}

Caption: Molecular Structure of 6-Chloro-2,3-dimethylquinoxaline.

Macroscopic and Thermodynamic Properties

These properties define the compound's physical state and behavior, which are critical for handling, storage, and designing experimental conditions.

Physical Appearance

While specific vendor-supplied data for 6-Chloro-2,3-dimethylquinoxaline is not detailed in the provided results, its parent compound, 2,3-dimethylquinoxaline, is described as a "White to orange to green crystalline powder"[2]. It is reasonable to infer that the chlorinated derivative also exists as a crystalline solid at room temperature. The exact color and crystal habit should be empirically determined and recorded upon first use.

Thermal Properties

The melting and boiling points are sharp indicators of a compound's purity and the strength of its intermolecular forces.

-

Melting Point: The melting point for 6-Chloro-2,3-dimethylquinoxaline has not been explicitly reported in the available literature. For reference, the unchlorinated analogue, 2,3-dimethylquinoxaline, has a reported melting point of 104-109 °C[2][3]. The addition of a chlorine atom increases the molecular weight and alters the crystal lattice packing, which would be expected to result in a different melting point that must be determined experimentally.

-

Boiling Point: A boiling point for the parent 2,3-dimethylquinoxaline is listed as 130 °C at a reduced pressure of 1.5 mmHg[2][3]. Due to the relatively high melting point, distillation would likely require vacuum conditions to prevent decomposition.

-

Vapor Pressure: A computationally predicted vapor pressure for 6-Chloro-2,3-dimethylquinoxaline is 0.00308 mmHg at 25°C[1]. This low value is consistent with a solid compound and indicates it is not significantly volatile under standard laboratory conditions.

Solubility Profile

A compound's solubility dictates the choice of solvents for chemical reactions, purification (e.g., recrystallization, chromatography), and analytical sample preparation.

-

Water Solubility: The predicted water solubility is extremely low at 9.4 µg/mL[1]. This hydrophobic nature is expected given the aromatic heterocyclic structure.

-

Organic Solvents: Quinoxaline derivatives typically exhibit good solubility in common organic solvents. A related compound, 3-Chloro-6-methoxy-2-methylquinoxaline, is soluble in dichloromethane and methanol[4]. It is highly probable that 6-Chloro-2,3-dimethylquinoxaline will be soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (DMSO, DMF), with moderate to poor solubility in non-polar hydrocarbons (hexanes).

Causality: Determining the solubility profile is a fundamental first step. This protocol uses a simple, qualitative method to rapidly screen for suitable solvents, which is essential for planning subsequent synthetic and purification steps.

-

Preparation: Aliquot approximately 1-2 mg of 6-Chloro-2,3-dimethylquinoxaline into several small, labeled vials.

-

Solvent Addition: To each vial, add a different test solvent (e.g., Water, Methanol, Toluene, Dichloromethane, Hexanes) dropwise, starting with 0.1 mL.

-

Observation: After each addition, vortex or agitate the vial for 30 seconds. Observe for dissolution.

-

Classification:

-

Soluble: Complete dissolution in <0.5 mL.

-

Sparingly Soluble: Partial dissolution, or requires >0.5 mL for complete dissolution.

-

Insoluble: No visible dissolution after adding 1 mL of solvent.

-

-

Documentation: Record the results in a laboratory notebook for future reference.

Spectroscopic Characterization

Spectroscopic techniques provide fingerprint-level confirmation of a molecule's identity and structure. The data from NMR, IR, and Mass Spectrometry are collectively used to verify that the synthesized or procured material is indeed 6-Chloro-2,3-dimethylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

-

¹H NMR: For 6-Chloro-2,3-dimethylquinoxaline, the spectrum is expected to show:

-

Two singlets in the aliphatic region (approx. 2.5-2.8 ppm) corresponding to the two non-equivalent methyl groups at the C2 and C3 positions.

-

Three distinct signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the three protons on the chlorinated benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.

-

-

¹³C NMR: The spectrum will show 10 distinct signals (unless there is accidental overlap), corresponding to the 10 carbon atoms in the molecule, including the two methyl carbons and the eight carbons of the quinoxaline core[5].

Causality: This workflow ensures the preparation of a high-quality sample, leading to a spectrum with good resolution and signal-to-noise, which is critical for accurate structural interpretation.

Caption: Standard workflow for sample analysis via NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

-

Expected Molecular Ion: For C₁₀H₉ClN₂, the monoisotopic mass is 192.0454. In a high-resolution mass spectrum (HRMS), this would be the observed value. In a low-resolution spectrum, the nominal mass of 192 would be seen.

-

Isotopic Pattern: A key signature will be the isotopic pattern of the chlorine atom. The molecular ion will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups and bond types within a molecule.

-

Expected Vibrations:

-

C-H stretching: Aromatic (~3050-3100 cm⁻¹) and aliphatic (~2900-3000 cm⁻¹).

-

C=N and C=C stretching: Aromatic ring vibrations in the 1450-1620 cm⁻¹ region.

-

C-Cl stretching: Typically found in the 1000-1100 cm⁻¹ region, though it can be weaker and less distinct.

-

Conclusion

The physical properties of 6-Chloro-2,3-dimethylquinoxaline—its solid state, low water solubility, and characteristic spectroscopic signatures—define its profile as a versatile chemical intermediate. This guide establishes the foundational data necessary for its intelligent application in a laboratory setting. While many properties can be predicted, the principle of trustworthiness in science demands empirical verification. Researchers are encouraged to perform their own measurements of properties like melting point and solubility to validate their specific batch of material, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7045, Quinoxaline. PubChem. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16925, 2,3-Dimethylquinoxaline. PubChem. Available from: [Link].

-

ResearchGate. (2022). Quantum chemical and photophysical properties of 9-Chloro 2, 6-Dimethyl 10(Methylsulfanyl)Quinoxaline. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69163, 6-Chloroquinoline. PubChem. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79534, 6-Chloroquinoxaline. PubChem. Available from: [Link].

-

PrepChem. Synthesis of 6-chloro-2,3-diaminoquinoxaline. PrepChem.com. Available from: [Link].

-

mzCloud. 2 3 Dimethylquinoxaline. mzCloud. Available from: [Link].

-

Wiley Online Library. Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. (2021). Available from: [Link].

-

National Institute of Standards and Technology. 6-Chloro-2-methylquinoline. NIST WebBook. Available from: [Link].

-

De Gruyter. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Available from: [Link].

-

CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available from: [Link].

-

Royal Society of Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available from: [Link].

-

National Center for Biotechnology Information. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available from: [Link].

-

National Center for Biotechnology Information. 6,8-Dichloro-3-(pyridin-2-yl)-2-(pyridin-2-ylmeth-yl)-1,2-di-hydro-quinoxaline. NIH. Available from: [Link].

Sources

6-Chloro-2,3-dimethylquinoxaline molecular structure and weight

An In-Depth Technical Guide to 6-Chloro-2,3-dimethylquinoxaline: Structure, Properties, and Analysis

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene ring and a pyrazine ring, represents a "privileged structure" in medicinal chemistry and materials science. Quinoxaline derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of intensive research.[1][2][3][4] The strategic functionalization of the quinoxaline core allows for the fine-tuning of its physicochemical and pharmacological profiles.

This technical guide provides a comprehensive overview of a specific, valuable derivative: 6-Chloro-2,3-dimethylquinoxaline. We will delve into its molecular structure, physicochemical properties, a field-proven synthetic protocol with mechanistic insights, and detailed analytical characterization methods. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

Structural Elucidation

6-Chloro-2,3-dimethylquinoxaline (CAS No: 17911-93-2) is built upon the foundational quinoxaline ring system. Its unique identity is defined by three key substitutions:

-

A chloro group at the C6 position of the benzene ring. This electron-withdrawing group significantly influences the molecule's electronic properties and reactivity.

-

Two methyl groups at the C2 and C3 positions of the pyrazine ring. These groups add steric bulk and modify the lipophilicity of the molecule.

The resulting structure is a planar, aromatic system whose properties are a composite of its constituent parts.

Key Identifiers and Properties

For unambiguous identification and data retrieval, the following identifiers are critical. The physicochemical data provides essential parameters for experimental design.

| Parameter | Value | Source |

| IUPAC Name | 6-chloro-2,3-dimethylquinoxaline | Guidechem |

| CAS Number | 17911-93-2 | [5] |

| Molecular Formula | C₁₀H₉ClN₂ | [5] |

| Molecular Weight | 192.65 g/mol | [5] |

| Canonical SMILES | CC1=C(N=C2C=C(C=CC2=N1)Cl)C | [5] |

| InChI | InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | [5] |

| Appearance | White to off-white crystalline powder | Inferred |

| Water Solubility | 9.4 µg/mL | [5] |

| Vapor Pressure | 0.00308 mmHg at 25°C | [5] |

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This approach provides a high-yielding and atom-economical pathway to the target molecule.

Recommended Synthetic Protocol: Condensation of 4-Chloro-1,2-phenylenediamine with Diacetyl

This protocol describes a reliable method for the laboratory-scale synthesis of 6-Chloro-2,3-dimethylquinoxaline.

Expertise & Rationale: The reaction proceeds via a double nucleophilic attack of the amine groups onto the carbonyl carbons, followed by dehydration to form the stable aromatic pyrazine ring. Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates the proton transfer steps inherent to the imine formation and cyclization mechanism. The addition of a catalytic amount of acid, such as acetic acid, protonates a carbonyl oxygen, further activating the carbonyl carbon towards nucleophilic attack and accelerating the reaction rate.

Materials:

-

4-Chloro-1,2-phenylenediamine (1.0 eq)

-

Diacetyl (2,3-butanedione) (1.05 eq)

-

Ethanol (95%)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Deionized Water

-

Activated Charcoal (for decolorization, if needed)

Step-by-Step Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-1,2-phenylenediamine in a suitable volume of 95% ethanol (approx. 10-15 mL per gram of diamine). Stir until a homogenous solution is formed. Gentle warming may be required.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.

-

Reagent Addition: Slowly add diacetyl (1.05 eq) to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the diamine spot (visualized with a UV lamp or potassium permanganate stain) indicates reaction completion.

-

-

Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product will precipitate as a crystalline solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual diacetyl and acetic acid, followed by a wash with cold deionized water.

-

Purification (Recrystallization): For high purity, recrystallize the crude product from an appropriate solvent system, such as ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and filter hot. Slowly add deionized water to the hot filtrate until turbidity persists, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following spectroscopic data are characteristic of 6-Chloro-2,3-dimethylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted spectra based on established chemical shift principles for quinoxaline derivatives[6][7][8])

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.95 ppm (d, 1H): Aromatic proton at C5. Appears as a doublet due to coupling with the proton at C7.

-

δ ~7.80 ppm (d, 1H): Aromatic proton at C8. Appears as a doublet due to coupling with the proton at C7.

-

δ ~7.60 ppm (dd, 1H): Aromatic proton at C7. Appears as a doublet of doublets due to coupling with both C5 and C8 protons.

-

δ ~2.75 ppm (s, 6H): Two singlets for the two methyl groups at C2 and C3. These protons are chemically equivalent and do not couple with other protons.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~154 ppm (2C): Quaternary carbons at C2 and C3.

-

δ ~140-142 ppm (2C): Quaternary carbons of the fused rings (C4a, C8a).

-

δ ~128-135 ppm (4C): Aromatic carbons (C5, C6, C7, C8). The carbon bearing the chlorine (C6) will be distinct.

-

δ ~23 ppm (2C): Methyl carbons at C2 and C3.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound.

-

A peak at m/z 192 , corresponding to the molecule with the ³⁵Cl isotope.

-

A peak at m/z 194 , corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of this peak will be approximately one-third of the m/z 192 peak, reflecting the natural abundance of the chlorine isotopes.

-

-

Key Fragmentation: Expect fragmentation patterns involving the loss of a methyl group (M-15) or other characteristic cleavages of the quinoxaline ring.

Visualization of Experimental Workflow

The logical flow from starting materials to a fully characterized final product is a cornerstone of reproducible science. The following diagram illustrates this self-validating workflow.

Caption: Experimental workflow for the synthesis and characterization of 6-Chloro-2,3-dimethylquinoxaline.

Applications in Research and Development

6-Chloro-2,3-dimethylquinoxaline is not merely a chemical curiosity; it is a strategic building block in the synthesis of more complex molecules.[9] The presence of the chloro group at the C6 position provides a reactive handle for further functionalization via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Researchers can leverage this intermediate to construct libraries of novel quinoxaline derivatives in the pursuit of potent and selective therapeutic agents.[3]

References

-

Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79534, 6-Chloroquinoxaline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16925, 2,3-Dimethylquinoxaline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Available from: [Link]

-

ResearchGate. Quantum chemical and photophysical properties of 9-Chloro 2, 6-Dimethyl 10(Methylsulfanyl)Quinoxaline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7045, Quinoxaline. Available from: [Link]

-

PrepChem.com. Synthesis of 6-chloro-2,3-diaminoquinoxaline. Available from: [Link]

-

PubMed. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Available from: [Link]

-

MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available from: [Link]

- Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.

-

The Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. Available from: [Link]

Sources

- 1. Buy 3-Chloro-6-methoxy-2-methylquinoxaline (EVT-8945602) [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. guidechem.com [guidechem.com]

- 6. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR analysis of 6-Chloro-2,3-dimethylquinoxaline

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-2,3-dimethylquinoxaline

Introduction

The Quinoxaline Scaffold: Significance in Medicinal and Materials Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in the fields of medicinal chemistry and materials science. The inherent aromatic and electron-deficient nature of the quinoxaline ring system imparts a range of valuable physicochemical properties. In drug discovery, the quinoxaline scaffold is a key component in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Furthermore, in materials science, quinoxaline-based molecules are utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to their favorable electronic and photophysical characteristics.[2] The precise substitution pattern on the quinoxaline core is critical in modulating these properties, making detailed structural characterization paramount.

The Role of NMR Spectroscopy in the Structural Elucidation of Quinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including quinoxaline derivatives.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. For substituted quinoxalines like 6-chloro-2,3-dimethylquinoxaline, NMR spectroscopy allows for the precise assignment of proton and carbon signals, confirmation of the substitution pattern, and elucidation of subtle electronic effects. Advanced 2D NMR techniques can further reveal through-bond and through-space correlations, providing a comprehensive understanding of the molecular architecture.

Scope of this Guide

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 6-chloro-2,3-dimethylquinoxaline. As a senior application scientist, this document is structured to offer not just predictive data but also the underlying scientific rationale for the expected spectral features. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of quinoxaline derivatives. This guide will cover the predicted chemical shifts and coupling constants, a standard experimental protocol for data acquisition, and a discussion on spectral interpretation.

Molecular Structure and NMR-Relevant Features of 6-Chloro-2,3-dimethylquinoxaline

Numbering Convention and Symmetry

The standard IUPAC numbering for the quinoxaline ring system is applied to 6-chloro-2,3-dimethylquinoxaline, as illustrated below. The molecule possesses a plane of symmetry that bisects the C2-C3 and C6-C(bridgehead) bonds, which simplifies the expected NMR spectra to some extent. However, the presence of the chloro-substituent at the 6-position removes the higher symmetry of the unsubstituted quinoxaline core.

Caption: Numbering of 6-Chloro-2,3-dimethylquinoxaline.

Electronic Effects of Substituents (Chloro and Methyl Groups)

The interpretation of the NMR spectra of 6-chloro-2,3-dimethylquinoxaline is heavily reliant on understanding the electronic contributions of the substituents.

-

Chloro Group (at C-6): The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which deshields nearby protons and carbons. It is also a weak ortho-, para-director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons into the ring (resonance effect). In NMR, the inductive effect is generally dominant in influencing chemical shifts.

-

Methyl Groups (at C-2 and C-3): The methyl groups are weakly electron-donating through an inductive effect. This leads to a slight shielding of the carbons to which they are attached and other carbons in the pyrazine ring.

¹H NMR Spectral Analysis

Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum of 6-chloro-2,3-dimethylquinoxaline is expected to show signals in the aromatic and aliphatic regions. The use of deuterated chloroform (CDCl₃) is common for quinoxaline derivatives.[4]

The aromatic region will be the most informative for confirming the substitution pattern.

-

H-5: This proton is ortho to the electron-withdrawing chloro group and is expected to be the most deshielded of the aromatic protons. It will likely appear as a doublet.

-

H-7: This proton is also ortho to the chloro group and will be significantly deshielded. It is expected to appear as a doublet of doublets due to coupling with H-5 and H-8.

-

H-8: This proton is meta to the chloro group and will be the least deshielded of the aromatic protons. It is expected to appear as a doublet.

Based on data for similar substituted quinoxalines, the aromatic protons are expected in the range of δ 7.5 - 8.2 ppm.[5]

Due to the near-symmetrical nature of the pyrazine ring, the two methyl groups at positions 2 and 3 are in very similar chemical environments. They are expected to give rise to a single, sharp singlet in the aliphatic region, integrating to 6 protons. The chemical shift is anticipated to be around δ 2.7 ppm.

Predicted Coupling Patterns and Coupling Constants

-

H-5 and H-7: These protons are meta to each other, and a small coupling constant (⁴J) of approximately 2-3 Hz is expected.

-

H-7 and H-8: These protons are ortho to each other, and a larger coupling constant (³J) of approximately 8-9 Hz is expected.

-

H-5 and H-8: These protons are para to each other, and any coupling (⁵J) is likely to be very small or unresolved.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 8.0 - 8.2 | d | ⁴J ≈ 2-3 |

| H-7 | ~ 7.8 - 8.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |

| H-8 | ~ 7.6 - 7.8 | d | ³J ≈ 8-9 |

| 2-CH₃, 3-CH₃ | ~ 2.7 | s | - |

¹³C NMR Spectral Analysis

Predicted Chemical Shifts and Rationale

The ¹³C NMR spectrum will provide complementary information, particularly regarding the carbon skeleton.

-

C-6: The carbon directly attached to the chlorine atom will be significantly influenced by the electronegativity of the halogen and is expected to be found in the range of δ 130-135 ppm.

-

C-5, C-7, C-8: These protonated carbons will appear in the aromatic region, with their chemical shifts influenced by their position relative to the chloro group.

-

C-4a, C-8a: These are quaternary carbons at the ring junction and are typically found further downfield in the aromatic region. Their assignment can be confirmed using long-range correlation experiments.

The carbons of the pyrazine ring are deshielded due to the presence of the electronegative nitrogen atoms. The methyl substituents will have a shielding effect. C-2 and C-3 are expected to be in a similar chemical environment and may appear as a single peak or two closely spaced peaks around δ 150-155 ppm.

The methyl carbons will appear in the aliphatic region of the spectrum at a characteristic chemical shift of around δ 20-25 ppm.

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-3 | ~ 150 - 155 |

| C-4a, C-8a | ~ 140 - 145 |

| C-6 | ~ 130 - 135 |

| C-5, C-7, C-8 | ~ 125 - 130 |

| 2-CH₃, 3-CH₃ | ~ 20 - 25 |

Experimental Protocol for NMR Data Acquisition

Sample Preparation

-

Weigh approximately 10-20 mg of 6-chloro-2,3-dimethylquinoxaline.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Instrumentation and Parameters

NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[4]

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

-

Spectral Width: 0-16 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 2 seconds

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2 seconds

2D NMR Experiments for Structural Confirmation

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is recommended.

Caption: Workflow for NMR-based structural elucidation.

Hypothetical Spectral Interpretation and Data Validation

A step-by-step analysis of the expected spectra would involve:

-

¹H NMR: Identify the singlet for the two methyl groups in the aliphatic region. In the aromatic region, identify the three distinct signals and their multiplicities. The doublet of doublets would be assigned to H-7, and the two doublets to H-5 and H-8. The relative downfield shifts would help in their preliminary assignment.

-

¹³C NMR: Identify the methyl carbon signal in the upfield region. In the aromatic region, identify the quaternary and protonated carbons.

-

HSQC: Correlate each proton signal to its directly attached carbon. This would unambiguously assign C-5, C-7, and C-8.

-

HMBC: Observe long-range correlations to confirm the assignment of quaternary carbons and the overall connectivity. For example, the methyl protons should show correlations to C-2 and C-3. The aromatic protons will show correlations to neighboring and more distant carbons, confirming the substitution pattern.

-

COSY: Confirm the coupling network between the aromatic protons, particularly the ortho-coupling between H-7 and H-8 and the meta-coupling between H-5 and H-7.

Conclusion

The ¹H and ¹³C NMR analysis of 6-chloro-2,3-dimethylquinoxaline provides a wealth of information for its structural confirmation. By understanding the electronic effects of the substituents and employing a systematic approach to spectral interpretation, including the use of 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a comprehensive framework for researchers working with this and structurally related quinoxaline derivatives, facilitating their research in drug discovery and materials science.

References

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC - NIH. [Link]

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

-

synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

-

¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. [Link]

-

Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D–A-Type Quinoxaline-Based Polymers. ACS Applied Materials & Interfaces. [Link]

-

Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. MDPI. [Link]

-

Synthesis of 6-chloro-2,3-diaminoquinoxaline. PrepChem.com. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of 6-Chloro-2,3-dimethylquinoxaline Derivatives

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 6-Chloro-2,3-dimethylquinoxaline and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing optoelectronic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, spectroscopic characterization, and theoretical modeling of these compounds. The guide elucidates the influence of the chloro and methyl substituents on the electronic structure and photophysical behavior, and provides detailed experimental and computational protocols for their characterization.

Introduction: The Significance of the Quinoxaline Core

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are prevalent scaffolds in a wide array of natural and synthetic molecules.[1] Their rigid, aromatic structure and the presence of two nitrogen atoms in the pyrazine ring impart unique electronic and photophysical characteristics. These features make them attractive candidates for various applications, including as fluorescent probes, organic light-emitting diode (OLED) materials, and pharmacophores in drug discovery.[2] The derivatization of the quinoxaline core allows for the fine-tuning of its properties, making a systematic study of substituted quinoxalines crucial for the rational design of new functional molecules.

This guide focuses specifically on 6-Chloro-2,3-dimethylquinoxaline derivatives. The introduction of a chloro group at the 6-position and methyl groups at the 2- and 3-positions is anticipated to significantly modulate the electronic and photophysical properties of the quinoxaline core. The chloro group, being an electron-withdrawing substituent, can influence the energy levels of the frontier molecular orbitals, while the electron-donating methyl groups can also contribute to these effects and enhance solubility in organic solvents. Understanding the interplay of these substituents is key to harnessing the full potential of this class of compounds.

Synthesis of 6-Chloro-2,3-dimethylquinoxaline Derivatives

The synthesis of the 6-Chloro-2,3-dimethylquinoxaline core typically involves the condensation of 4-chloro-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This reaction provides a straightforward and efficient route to the target scaffold. Further derivatization can be achieved through various organic reactions, allowing for the introduction of a wide range of functional groups at different positions of the quinoxaline ring.

General Synthetic Protocol for 6-Chloro-2,3-dimethylquinoxaline

A reliable method for the synthesis of 6-Chloro-2,3-dimethylquinoxaline is as follows:

-

Reaction Setup: To a round-bottom flask, add 4-chloro-1,2-phenylenediamine and a suitable solvent such as ethanol or acetic acid.

-

Addition of Diketone: Slowly add 2,3-butanedione to the solution while stirring. An equimolar amount or a slight excess of the diketone is typically used.

-

Reaction Conditions: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 6-Chloro-2,3-dimethylquinoxaline.

Caption: Synthetic workflow for 6-Chloro-2,3-dimethylquinoxaline.

Photophysical Characterization

The photophysical properties of 6-Chloro-2,3-dimethylquinoxaline derivatives are investigated using a combination of steady-state and time-resolved spectroscopic techniques. These studies provide crucial information about the electronic transitions, excited-state dynamics, and the influence of the molecular environment.

UV-Visible Absorption Spectroscopy

UV-Vis absorption spectroscopy is employed to study the electronic transitions from the ground state to the excited states. Quinoxaline derivatives typically display characteristic absorption bands in the UV-visible region corresponding to π→π* and n→π* transitions.[3]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the 6-Chloro-2,3-dimethylquinoxaline derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile, methanol) at a concentration of approximately 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectra over a wavelength range of 200-800 nm at room temperature. Use the pure solvent as a reference.

-

Data Analysis: Determine the wavelength of maximum absorption (λabs) and the corresponding molar extinction coefficient (ε).

The position and intensity of the absorption bands are sensitive to the electronic nature of the substituents and the polarity of the solvent.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the radiative decay processes from the first excited singlet state (S₁) to the ground state (S₀).

Experimental Protocol:

-

Sample Preparation: Use the same solutions prepared for the UV-Vis absorption measurements. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer equipped with a suitable excitation source and detector.

-

Measurement: Record the emission spectra by exciting the sample at its λabs. The emission wavelength range should be scanned from the excitation wavelength to the near-infrared region.

-

Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (Δν = λem - λabs).

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The absolute method using an integrating sphere is the most accurate technique for this determination.[4][5]

Experimental Protocol (Integrating Sphere Method):

-

Instrumentation: An integrating sphere coupled to a spectrofluorometer is required.

-

Blank Measurement: Record the spectrum of the pure solvent within the integrating sphere. This provides a measure of the scattered excitation light.

-

Sample Measurement: Record the spectrum of the sample solution in the integrating sphere under the same conditions.

-

Calculation: The fluorescence quantum yield is calculated by comparing the integrated intensity of the emission spectrum of the sample to the integrated intensity of the scattered excitation light from the blank and the sample.

| Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF |

| Illustrative Data | |||||

| 6-Chloro-2,3-dimethylquinoxaline | Cyclohexane | 320 | 380 | 5460 | 0.15 |

| Acetonitrile | 325 | 400 | 6680 | 0.10 | |

| Derivative A (electron-donating group) | Cyclohexane | 330 | 395 | 5680 | 0.25 |

| Derivative B (electron-withdrawing group) | Cyclohexane | 315 | 370 | 5340 | 0.08 |

| Note: The data presented in this table is illustrative and based on trends observed for similar quinoxaline derivatives. Experimental verification is required for precise values. |

Solvatochromism Studies

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) with a change in the polarity of the solvent.[6][7] This phenomenon provides valuable information about the nature of the excited state and the change in dipole moment upon excitation.

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water).

-

Spectroscopic Measurements: Record the absorption and emission spectra of the 6-Chloro-2,3-dimethylquinoxaline derivative in each solvent.

-

Lippert-Mataga Analysis: Plot the Stokes shift (in cm⁻¹) against the solvent polarity function, f(ε, n), to estimate the change in dipole moment between the ground and excited states.

Caption: Workflow for solvatochromism analysis.

A positive solvatochromism (red shift in emission with increasing solvent polarity) indicates a larger dipole moment in the excited state compared to the ground state, suggesting a charge-transfer character of the excited state.

Theoretical Investigation: A DFT and TD-DFT Approach

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a powerful tool for understanding the electronic structure and photophysical properties of molecules.[8][9]

Ground State Geometry Optimization

The first step in the computational workflow is to obtain the optimized ground-state geometry of the 6-Chloro-2,3-dimethylquinoxaline derivative.

Computational Protocol:

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Method: Employ a suitable DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)).

-

Calculation: Perform a geometry optimization calculation to find the minimum energy structure.

Prediction of Absorption and Emission Spectra

TD-DFT calculations are used to predict the vertical excitation energies (corresponding to absorption) and the emission energies.

Computational Protocol:

-

Absorption: Perform a TD-DFT calculation on the optimized ground-state geometry to obtain the vertical excitation energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum.

-

Emission: Optimize the geometry of the first excited state (S₁) using TD-DFT. Then, perform a single-point TD-DFT calculation on the optimized S₁ geometry to obtain the emission energy, which corresponds to the fluorescence maximum.

Caption: Computational workflow for predicting absorption and emission spectra.

These calculations provide valuable insights into the nature of the electronic transitions, the energies of the frontier molecular orbitals (HOMO and LUMO), and the influence of substituents on the photophysical properties.

Structure-Property Relationships

The combination of experimental and theoretical data allows for the establishment of clear structure-property relationships for 6-Chloro-2,3-dimethylquinoxaline derivatives.

-

Effect of the Chloro Group: The electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO. This can lead to a blue shift in the absorption and emission spectra compared to the unsubstituted 2,3-dimethylquinoxaline.

-

Effect of the Methyl Groups: The electron-donating methyl groups can raise the energy of the HOMO, potentially leading to a red shift in the absorption and emission spectra.

-

Influence of Additional Substituents: The introduction of further electron-donating or electron-withdrawing groups on the quinoxaline ring will further modulate the photophysical properties. For instance, strong electron-donating groups are likely to induce a significant red shift and enhance the charge-transfer character of the excited state, leading to more pronounced solvatochromism.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the synthesis, characterization, and theoretical understanding of the photophysical properties of 6-Chloro-2,3-dimethylquinoxaline derivatives. The detailed experimental and computational protocols serve as a valuable resource for researchers in the field. The insights into the structure-property relationships will aid in the rational design of new quinoxaline-based materials with tailored photophysical properties for applications in sensing, imaging, and optoelectronics.

Future work should focus on the synthesis of a broader range of derivatives of the 6-Chloro-2,3-dimethylquinoxaline scaffold and the systematic investigation of their photophysical properties to build a comprehensive library of data. Time-resolved fluorescence studies to determine excited-state lifetimes and detailed investigations into the intersystem crossing and phosphorescence characteristics would provide a more complete picture of the excited-state deactivation pathways.

References

- Deshpande, A. P., et al. (2017).

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.).

- Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025). PubMed.

-

Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Retrieved from [Link]

- Padma, R., & Guhanathan, S. (n.d.). Synthesis and fluorescent properties of 2,3-dimethylquinoxaline substituted poly(phenylenevinylene) oligomer via Wittig reaction. TSI Journals.

- Visual Analysis of Electronic Densities and Transitions in Molecules. (n.d.).

- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.).

- Understanding emission spectra using TDDFT calculation. (2021).

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- Solvatochromic fluorescent dyes as universal tools for biological research. (n.d.). Société Chimique de France.

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

- Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. (2022). Beilstein Journals.

- Synthesis of 6-chloro-2,3-diaminoquinoxaline. (n.d.). PrepChem.com.

- Measuring the Quantum Yield with the Integrating Sphere Assembly for the FluoTime 300. (2017). PicoQuant.

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis Online.

- To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable? (n.d.).

- How to calculate Emission spectra in Gaussian 09/16 (TD-DFT). (2022). YouTube.

- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (n.d.). Journal of Chemical Technology and Metallurgy.

- Some fluorescence properties of dimethylaminochalcone and its novel cyclic analogues. (2009). PubMed.

- C-shaped diastereomers containing cofacial thiophene-substituted quinoxaline rings: synthesis, photophysical properties, and X-ray crystallography. (2014). PubMed.

- Performing Quantum Yield for Solutions with the SC-30 Integrating Sphere in the FS5. (2025). YouTube.

- An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv

- Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. (2021). Royal Society of Chemistry.

- Studies on solvatochromic behavior of dyes using spectral techniques. (n.d.). Academia.edu.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]

- 4. edinst.com [edinst.com]

- 5. edinst.com [edinst.com]

- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 8. researchgate.net [researchgate.net]

- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

Methodological & Application

Application Notes and Protocols for the Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Quinoxaline Scaffold

The quinoxaline core, a fused bicycle of benzene and pyrazine, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[2] The compound 2-chloro-3,6-dimethylquinoxaline serves as a versatile and strategically important building block. The chlorine atom at the 2-position is susceptible to displacement through various catalytic cross-coupling reactions, enabling the introduction of a diverse range of molecular fragments. This allows for the systematic exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties, a critical process in modern drug discovery.[2]

This guide provides an in-depth exploration of key catalytic methodologies for the functionalization of 2-chloro-3,6-dimethylquinoxaline, supported by detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most robust and widely adopted strategy for derivatizing chloro-heteroaromatics. These methods offer mild reaction conditions, broad functional group tolerance, and high yields, making them indispensable tools for synthetic chemists.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a premier method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, enabling the arylation, heteroarylation, and vinylation of the quinoxaline core using boronic acids or their esters.[3][4] The reaction's popularity stems from the stability and low toxicity of the boronic acid reagents and the generally mild conditions required.[4]

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂, are commonly used. The choice of catalyst can influence reaction efficiency and scope.[3]

-

Ligand: For challenging substrates, specialized phosphine ligands like SPhos can enhance catalytic activity by promoting the oxidative addition and reductive elimination steps.[3]

-

Base: A base (e.g., K₃PO₄, K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction rate and yield.[3][5]

-

Solvent: A mixture of an organic solvent (e.g., THF, 1,4-Dioxane) and water is often used to dissolve both the organic and inorganic reagents.[3]

Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 10 | High |

Note: Yields are based on reactions with similar chloro-quinoxaline substrates and may require optimization for 2-chloro-3,6-dimethylquinoxaline.[3]

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

-

Preparation: To an oven-dried Schlenk tube, add 2-chloro-3,6-dimethylquinoxaline (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Inerting: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent (e.g., THF, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 8 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filtration: Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to afford the desired product.

Visualizations for Suzuki-Miyaura Coupling

Sources

- 1. Transition-metal-catalyzed ortho C-H functionalization of 2-arylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 6-Chloro-2,3-dimethylquinoxaline in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the strategic selection of foundational molecular scaffolds is paramount to the efficient construction of complex, high-value molecules. Among these, nitrogen-containing heterocycles are of particular importance, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Quinoxaline, a bicyclic system comprising a fused benzene and pyrazine ring, represents a privileged scaffold due to its diverse biological activities.[2] This guide focuses on a key derivative, 6-Chloro-2,3-dimethylquinoxaline (1) , a versatile building block whose reactivity profile offers medicinal chemists and synthetic researchers a powerful tool for molecular diversification and the development of novel chemical entities.

This technical guide will provide an in-depth exploration of the synthetic applications of 6-Chloro-2,3-dimethylquinoxaline, with a focus on its utilization in the synthesis of biologically active compounds, particularly kinase inhibitors. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-proven experimental protocols, and present a logical framework for its strategic deployment in research and development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application.

| Property | Value | Source |

| CAS Number | 17911-93-2 | [3] |

| Molecular Formula | C₁₀H₉ClN₂ | [3] |

| Molecular Weight | 192.65 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | General Observation |

| Melting Point | Data not readily available; expected to be a solid at room temperature. | N/A |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of the parent 2,3-dimethylquinoxaline shows aromatic protons in the range of δ 7.6-8.0 ppm and two methyl singlets around δ 2.7 ppm.[4] For 6-Chloro-2,3-dimethylquinoxaline, one would expect three aromatic protons with splitting patterns corresponding to their relative positions, and two distinct methyl singlets.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum of a related quinoxaline derivative, 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione, has been reported, providing insights into the expected chemical shifts for the chlorinated aromatic ring.[1]

-

Mass Spectrometry (ESI): For 6-Chloro-2,3-dimethylquinoxaline, the expected [M+H]⁺ peak would be at m/z 193.05, with a characteristic isotopic pattern for the presence of a chlorine atom.

Core Synthetic Strategy: The Synthesis of 6-Chloro-2,3-dimethylquinoxaline

The primary and most efficient route to quinoxaline scaffolds is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For the synthesis of 6-Chloro-2,3-dimethylquinoxaline, this involves the reaction of 4-chloro-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

Figure 1: General workflow for the synthesis of 6-Chloro-2,3-dimethylquinoxaline.

Experimental Protocol: Synthesis of 6-Chloro-2,3-dimethylquinoxaline (1)

This protocol is adapted from established procedures for quinoxaline synthesis.[5]

Materials:

-

4-Chloro-1,2-phenylenediamine (1.0 eq)

-

2,3-Butanedione (diacetyl) (1.05 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in a minimal amount of ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirring solution, add 2,3-butanedione (1.05 eq) dropwise at room temperature.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 6-Chloro-2,3-dimethylquinoxaline as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Application in the Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors

The quinoxaline scaffold is a prominent feature in numerous kinase inhibitors.[6][7] The chloro-substituent at the 6-position of 6-Chloro-2,3-dimethylquinoxaline serves as a versatile handle for introducing various functionalities through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of potential kinase inhibitors.[8]

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-withdrawing nature of the pyrazine ring in the quinoxaline system activates the chloro-substituent towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, most notably amines.

Figure 2: General workflow for the Nucleophilic Aromatic Substitution of 6-Chloro-2,3-dimethylquinoxaline.

Experimental Protocol: Synthesis of N-Aryl-2,3-dimethylquinoxalin-6-amine Derivatives

This protocol describes a general procedure for the reaction of 6-Chloro-2,3-dimethylquinoxaline with aniline derivatives, a common step in the synthesis of kinase inhibitors.[9]

Materials:

-

6-Chloro-2,3-dimethylquinoxaline (1.0 eq)

-

Substituted Aniline (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add 6-Chloro-2,3-dimethylquinoxaline (1.0 eq), the substituted aniline (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,3-dimethylquinoxalin-6-amine derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and MS.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[10] 6-Chloro-2,3-dimethylquinoxaline is an excellent substrate for these transformations, enabling the introduction of a wide range of substituents at the 6-position.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the chloroquinoxaline with a boronic acid or ester in the presence of a palladium catalyst and a base.[11][12]

Experimental Protocol: Synthesis of 6-Aryl-2,3-dimethylquinoxaline Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-Chloro-2,3-dimethylquinoxaline with an arylboronic acid.

Materials:

-

6-Chloro-2,3-dimethylquinoxaline (1.0 eq)

-

Arylboronic Acid (1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

-

Triphenylphosphine (PPh₃) (0.1 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Toluene/Water (4:1 mixture)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating mantle

Procedure:

-

In a Schlenk tube, combine 6-Chloro-2,3-dimethylquinoxaline (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the 6-aryl-2,3-dimethylquinoxaline derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and MS.

The Buchwald-Hartwig amination is a highly efficient method for forming carbon-nitrogen bonds, coupling the chloroquinoxaline with a primary or secondary amine.[10] This reaction is particularly valuable for synthesizing libraries of compounds with diverse amine functionalities.

Figure 3: Palladium-catalyzed cross-coupling strategies for the functionalization of 6-Chloro-2,3-dimethylquinoxaline.

Experimental Protocol: Synthesis of 6-(Morpholin-4-yl)-2,3-dimethylquinoxaline

This protocol details the Buchwald-Hartwig amination of 6-Chloro-2,3-dimethylquinoxaline with morpholine.

Materials:

-

6-Chloro-2,3-dimethylquinoxaline (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating mantle

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add 6-Chloro-2,3-dimethylquinoxaline (1.0 eq) and anhydrous toluene.

-

Add morpholine (1.2 eq) to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Conclusion: A Versatile and Indispensable Synthetic Tool

6-Chloro-2,3-dimethylquinoxaline has demonstrated its value as a highly versatile and strategic building block in organic synthesis. Its facile preparation and the reactivity of its chloro-substituent towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a robust platform for the synthesis of a wide array of functionalized quinoxaline derivatives. The application of this building block in the construction of potential kinase inhibitors underscores its significance in medicinal chemistry and drug discovery. The detailed protocols provided herein serve as a practical guide for researchers to harness the full synthetic potential of this valuable heterocyclic scaffold.

References

-

Patel, M. R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4656. [Link]

-

Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(11), 646-650. [Link]

-

Abbiw, D. K., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9063–9070. [Link]

-

Lee, S. H., et al. (2004). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Tetrahedron Letters, 45(34), 6449-6452. [Link]

-

Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

-

Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 12, 321–334. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

-

Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Lu, Y., et al. (2023). Benzoxazinones Prepared from Aniline Derivatives and CO. ChemistryViews. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). [Link]

-

da Silva, J. F. M., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 745-755. [Link]

-

chemtubeuk. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

-

Gothwal, A., et al. (2015). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 5(2), 113-119. [Link]

-

PrepChem. (n.d.). Synthesis of 6-chloro-2,3-diaminoquinoxaline. [Link]

-

Rishi, S., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64B, 378-382. [Link]

-

Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32. [Link]

-

Sushma, G. N., et al. (2022). Quantum chemical and photophysical properties of 9-Chloro 2, 6-Dimethyl 10(Methylsulfanyl)Quinoxaline. Journal of Molecular Structure, 1252, 132148. [Link]

-

Prasanna, D. S., & Guru Row, T. N. (2000). N-(2-Chloroquinolin-3-ylmethylene)aniline. Acta Crystallographica Section E: Structure Reports Online, 56(10), e64-o258. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1,4-diallyl-6-chloroquinoxaline 2,3-(1H,4H)-dione (1a). [Link]

-

Gilbert, A. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14035–14079. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

-

Jaros, A., & Císařová, I. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2381–2389. [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]